7-hydroxy-3-(4-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
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Overview
Description
7-Hydroxy-3-(4-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a complex organic compound belonging to the chromen-4-one family This compound features a chromen-4-one core with a hydroxyl group at the 7-position, a methoxyphenyl group at the 3-position, and a 3-methylpiperidin-1-ylmethyl group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one typically involves multiple steps, starting with the construction of the chromen-4-one core. One common approach is to start with a suitable phenol derivative and perform a series of reactions, including Friedel-Crafts acylation, cyclization, and alkylation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors and continuous flow processes to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Production of diols or alcohols.
Substitution: Introduction of different alkyl or aryl groups.
Addition: Formation of adducts or cyclic compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, or as a probe in biochemical assays. Its interactions with biological macromolecules can provide insights into cellular processes.
Medicine: This compound has potential medicinal applications, including its use as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which 7-hydroxy-3-(4-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects in cellular signaling pathways. The exact mechanism can vary depending on the biological context and the specific application.
Comparison with Similar Compounds
7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one
7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
Biochanin B (7-hydroxy-4'-methoxyisoflavone)
Uniqueness: Compared to similar compounds, 7-hydroxy-3-(4-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one stands out due to its unique structural features, particularly the presence of the 3-methylpiperidin-1-ylmethyl group
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-15-4-3-11-24(12-15)13-19-21(25)10-9-18-22(26)20(14-28-23(18)19)16-5-7-17(27-2)8-6-16/h5-10,14-15,25H,3-4,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPBLZZKBBVHNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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